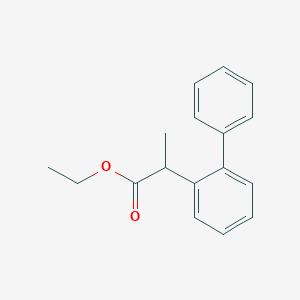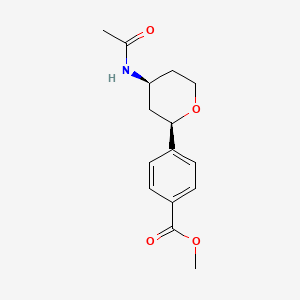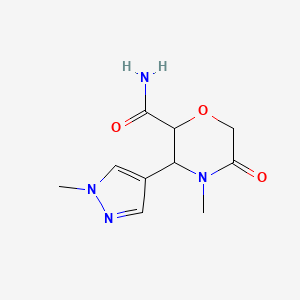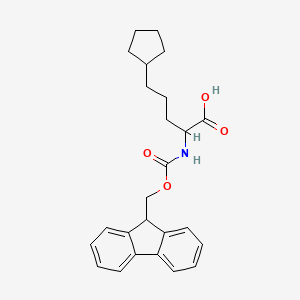
2-((Tert-butoxycarbonyl)amino)-4-(4-methoxyphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-4-methoxy-L-homophenylalanine is a synthetic amino acid derivative commonly used in peptide synthesis and pharmaceutical research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxy group on the phenyl ring, and an extended carbon chain compared to phenylalanine. This compound is valuable in the development of peptide-based drugs and as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-4-methoxy-L-homophenylalanine typically involves the protection of the amino group of 4-methoxy-L-homophenylalanine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Boc-4-methoxy-L-homophenylalanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Boc-4-methoxy-L-homophenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) to remove the Boc group.
Major Products Formed
Oxidation: Formation of 4-hydroxy-L-homophenylalanine.
Reduction: Formation of deprotected amino acids.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
Boc-4-methoxy-L-homophenylalanine is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of protein structure and function by incorporating it into peptide chains.
Medicine: In the development of peptide-based drugs and as a precursor for bioactive compounds.
Industry: In the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Boc-4-methoxy-L-homophenylalanine involves its incorporation into peptide chains, where it can influence the structure and function of the resulting peptides. The Boc group provides protection during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino acid can interact with molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Boc-4-methoxy-L-phenylalanine: Similar structure but lacks the extended carbon chain.
Boc-L-homophenylalanine: Similar structure but without the methoxy group.
Boc-4-hydroxy-L-homophenylalanine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
Boc-4-methoxy-L-homophenylalanine is unique due to the presence of both the Boc protecting group and the methoxy group on the phenyl ring. This combination provides specific chemical properties, making it a valuable tool in peptide synthesis and pharmaceutical research.
Properties
CAS No. |
1695210-19-5 |
|---|---|
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)10-7-11-5-8-12(21-4)9-6-11/h5-6,8-9,13H,7,10H2,1-4H3,(H,17,20)(H,18,19) |
InChI Key |
UKWBPYBMEMCURC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1RS&,2RS&)-2-{[(1RS,2RS)-2-fluorocyclohexyl]oxy}cyclohexan-1-ol](/img/structure/B12307791.png)
![[1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxybenzylidene)dichlororuthenium(II) chloride](/img/structure/B12307792.png)
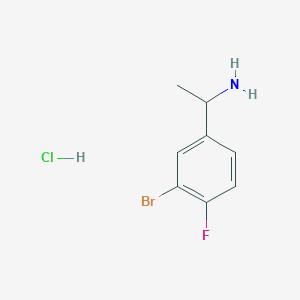
![2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12307808.png)
![7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12307819.png)
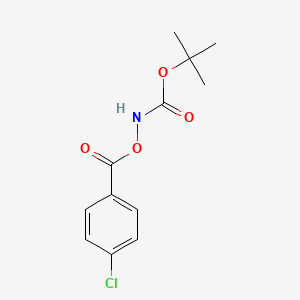
![3,9-Dihydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one](/img/structure/B12307834.png)
![8,12-Dimethyl-3-methylidene-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-1(11),12-dien-10-one](/img/structure/B12307839.png)
![4-Pentenoicacid,2-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-,(S)-](/img/structure/B12307858.png)
